5-(Butylamino)-1,3-thiazole-4-carboxylic acid
Description
Properties
CAS No. |
84636-40-8 |
|---|---|
Molecular Formula |
C8H12N2O2S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
5-(butylamino)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2S/c1-2-3-4-9-7-6(8(11)12)10-5-13-7/h5,9H,2-4H2,1H3,(H,11,12) |
InChI Key |
LFURBCGYUHZDLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(N=CS1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on Halogenated Precursors
A common approach involves substituting a halogen atom (e.g., bromine) on a thiazole ring with butylamine. For example:
- Starting material : 2-Bromo-1,3-thiazole-4-carboxylic acid.
- Reaction : Treatment with butylamine in ethanol or methanol under basic conditions (e.g., K₂CO₃ or Et₃N) at 60–80°C for 12–24 hours.
- Mechanism : Nucleophilic aromatic substitution (SNAr) facilitated by the electron-withdrawing carboxylic acid group.
Oxidation of Thiazolidine Intermediates
Thiazolidine-4-carboxylic acid derivatives can be oxidized to thiazole-4-carboxylic acid precursors:
- Step 1 : Synthesize methyl thiazolidine-4-carboxylate via cyclization of cysteine derivatives.
- Step 2 : Oxidize with MnO₂ in acetonitrile at 60–100°C for 24–72 hours to yield methyl thiazole-4-carboxylate.
- Step 3 : Hydrolyze the ester using 10% NaOH, followed by HCl acidification (pH ≈ 3) to isolate thiazole-4-carboxylic acid.
- Step 4 : Introduce butylamino via coupling reactions (e.g., EDC/HOBt-mediated amidation).
Industrial-Scale Production Considerations
Industrial methods prioritize cost efficiency and scalability:
- Continuous Flow Reactors : Enable precise temperature control and reduced reaction times for steps like bromination or coupling.
- Purification : Crystallization or chromatography (e.g., reverse-phase HPLC) ensures high purity (>98%).
Reaction Optimization and Challenges
| Parameter | Optimal Conditions | Yield (%) | Source |
|---|---|---|---|
| Solvent | Ethanol/MeOH (polar aprotic) | 75–85 | |
| Temperature | 60–80°C (SNAr) / 100°C (oxidation) | 70–90 | |
| Catalyst | K₂CO₃ (SNAr) / MnO₂ (oxidation) | N/A | |
| Reaction Time | 12–24 h (SNAr) / 24–72 h (oxidation) | N/A |
- Low Reactivity of Butylamine : Requires higher temperatures or microwave assistance.
- Byproduct Formation : Competing hydrolysis of ester intermediates necessitates strict pH control.
Alternative Pathways from Thiadiazole Derivatives
Adapting methods for 1,2,4-thiadiazole-5-carboxylic acid derivatives:
- Bromination : Sandmeyer bromination of 5-amino-1,3,4-thiadiazol-2-carboxylate with t-BuONO/CuBr₂.
- Suzuki–Miyaura Coupling : Pd(OAc)₂/Xantphos-catalyzed coupling with boronic acids to introduce substituents.
- Hydrolysis : LiOH/MeOH at 0°C to generate carboxylate intermediates.
Chemical Reactions Analysis
Types of Reactions
5-(Butylamino)-1,3-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
5-(Butylamino)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(Butylamino)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The butylamino group can form hydrogen bonds with target proteins, leading to inhibition or activation of certain pathways. The thiazole ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Similar Thiazole-Carboxylic Acid Derivatives
Structural and Physicochemical Comparisons
The table below summarizes key structural features and properties of 5-(butylamino)-1,3-thiazole-4-carboxylic acid and analogous compounds:
Key Research Findings
Sulfonamido derivatives (e.g., ) exhibit enhanced solubility in polar solvents due to hydrogen-bonding capabilities, making them suitable for aqueous-phase reactions .
Steric and Binding Considerations :
- Benzyl-substituted analogs () demonstrate higher steric bulk, which may improve binding to hydrophobic enzyme pockets but reduce solubility .
- Chlorophenyl derivatives () show increased logP values (~2.5–3.0), favoring membrane permeability but requiring formulation optimization for bioavailability .
Positional Isomerism :
- Substitution at the 2-position (e.g., 2-(3-chlorophenyl) in ) versus the 5-position (e.g., target compound) significantly alters electronic distribution and steric accessibility, impacting biological activity .
Structure-Activity Relationship (SAR) Insights
- Alkyl Chain Length: The butylamino group (C4 chain) offers a balance between lipophilicity and flexibility, whereas shorter chains (e.g., methyl) may reduce hydrophobic interactions, and longer chains (e.g., hexyl) could impede solubility.
- Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., benzyl, chlorophenyl) enhance π-π stacking but may increase toxicity risks. Aliphatic chains (e.g., butylamino) reduce aromatic toxicity while maintaining moderate potency.
- Electron-Withdrawing Groups : Fluorine and chlorine atoms (Evidences 2, 5, 9) improve resistance to oxidative metabolism but may alter acidity (e.g., lower pKa for carboxylic acid due to inductive effects) .
Biological Activity
5-(Butylamino)-1,3-thiazole-4-carboxylic acid is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing research findings.
Chemical Structure and Properties
- Molecular Formula : C8H10N2O2S
- Molecular Weight : 186.24 g/mol
- IUPAC Name : 5-(Butylamino)-1,3-thiazole-4-carboxylic acid
The compound features a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that derivatives of thiazole, including 5-(Butylamino)-1,3-thiazole-4-carboxylic acid, exhibit significant antimicrobial activity. A study demonstrated that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies have shown that 5-(Butylamino)-1,3-thiazole-4-carboxylic acid can induce apoptosis in cancer cell lines. The compound's ability to modulate key signaling pathways involved in cell proliferation and survival has been suggested as a mechanism for its anticancer effects .
The biological activity of 5-(Butylamino)-1,3-thiazole-4-carboxylic acid is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic processes within pathogens and cancer cells. For instance, it has been noted to inhibit xanthine oxidase, an enzyme linked to oxidative stress and inflammation .
- Receptor Binding : It has been suggested that thiazole compounds can bind to various receptors, potentially altering their activity and leading to downstream effects that influence cellular behavior .
Study on Antimicrobial Activity
A comparative study involving several thiazole derivatives found that 5-(Butylamino)-1,3-thiazole-4-carboxylic acid exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those for traditional antibiotics, indicating its potential as a novel antimicrobial agent.
Study on Anticancer Effects
In a recent investigation into the anticancer effects of thiazole derivatives, 5-(Butylamino)-1,3-thiazole-4-carboxylic acid was tested against various cancer cell lines. Results indicated that the compound induced apoptosis through the activation of caspase pathways and the modulation of Bcl-2 family proteins. The IC50 values were found to be in the micromolar range, demonstrating effective cytotoxicity against cancer cells .
Research Findings Summary Table
| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC: 8 µg/mL | Cell wall synthesis inhibition |
| Antimicrobial | Escherichia coli | MIC: 12 µg/mL | Metabolic pathway interference |
| Anticancer | HeLa (cervical cancer) | IC50: 15 µM | Apoptosis induction via caspases |
| Anticancer | MCF-7 (breast cancer) | IC50: 20 µM | Modulation of Bcl-2 proteins |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(Butylamino)-1,3-thiazole-4-carboxylic acid, and how can purity be ensured?
- Methodology : The compound can be synthesized via condensation reactions involving thiazole precursors and butylamine derivatives. A reflux system with acetic acid and sodium acetate (1:1 molar ratio) at 100–110°C for 2–3 hours is effective for cyclization . Post-synthesis, recrystallization from acetic acid removes unreacted starting materials and improves purity (>95%). Monitoring via thin-layer chromatography (TLC) or HPLC with UV detection at 254 nm ensures reaction completion .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : H and C NMR (DMSO-d₆) identify the thiazole ring protons (δ 6.8–7.2 ppm) and carboxylic acid moiety (δ 12.1 ppm).
- IR : A strong absorption band at ~1700 cm⁻¹ confirms the carboxylic acid group.
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 229.08) .
Q. How can solubility challenges be addressed in biological assays?
- Methodology : Use polar aprotic solvents like DMSO for initial dissolution (10–20 mM stock solutions). For aqueous compatibility, dilute in PBS (pH 7.4) with <1% DMSO. Sonication (15–30 minutes) and centrifugal filtration (0.22 μm) prevent aggregation .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for derivatives of this compound?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and energy barriers for substitution reactions at the thiazole ring. Molecular dynamics simulations model solvent effects (e.g., acetic acid vs. DMF) to refine reflux conditions . Reaction path search algorithms (e.g., GRRM) identify intermediates, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodology :
- Assay Validation : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to evaluate cytochrome P450-mediated degradation, which may explain variability in potency .
- Epimerization Checks : Use chiral HPLC to confirm stereochemical integrity, as racemization under acidic/basic conditions can alter activity .
Q. How can structure-activity relationships (SAR) be systematically explored?
- Methodology :
- Analog Synthesis : Replace the butylamino group with shorter (propyl) or branched (isobutyl) chains.
- Biological Testing : Screen analogs against kinase panels (e.g., AMPK, CDK1) to map substituent effects on inhibitory potency .
- Crystallography : Co-crystallize derivatives with target proteins (e.g., GSK-3β) to identify binding interactions via X-ray diffraction .
Q. What advanced techniques validate the compound’s stability under physiological conditions?
- Methodology :
- Forced Degradation Studies : Expose to UV light (320–400 nm), oxidative (H₂O₂), and hydrolytic (pH 2–9) conditions. Monitor degradation via UPLC-QTOF-MS to identify labile groups (e.g., thiazole ring oxidation) .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C) to guide storage conditions (e.g., desiccated at -20°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
